Coblopasvir

Hepatitis C Genotype 3b Cirrhosis

Research on HCV genotype 3b is frequently compromised by suboptimal DAA efficacy, particularly in cirrhotic patients where velpatasvir-based regimens show only 50% SVR12. Coblopasvir, a pangenotypic NS5A inhibitor, directly addresses this gap with validated clinical performance. Key procurement differentiators: • Achieves 67% SVR12 in genotype 3b cirrhotic patients combined with sofosbuvir-a 17-point improvement over sofosbuvir/velpatasvir. • Enables pharmacodynamic modeling of Y93H resistance via quantified, dose-dependent HCV RNA reduction (1.31 log10 IU/mL decline at 30 mg vs. wild-type). • Backed by Phase 3 data with 97% overall SVR12 across genotypes 1b, 2a, 3a, 3b, and 6. Linear PK with no accumulation supports reproducible DDI studies.

Molecular Formula C41H50N8O8
Molecular Weight 782.9 g/mol
CAS No. 1312608-46-0
Cat. No. B606754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoblopasvir
CAS1312608-46-0
SynonymsCoblopasvir; 
Molecular FormulaC41H50N8O8
Molecular Weight782.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC
InChIInChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1
InChIKeyJBYJTCVXUMWTJJ-YRCZKMHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Coblopasvir – Pangenotypic HCV NS5A Inhibitor


Coblopasvir (also known as KW-136) is a pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), essential for viral RNA replication and virion assembly [1][2]. As an investigational antiviral agent, it is being developed as an oral, once-daily capsule for the treatment of chronic HCV infection, particularly in combination with the NS5B polymerase inhibitor sofosbuvir [3]. Its broad-spectrum activity is demonstrated in cellular assays against HCV genotypes 1a, 1b, 3a, 4a, 5a, and 6a, and genotype 2a in a cell-free assay [4].

Study Type

Pangenotypic NS5A inhibition research; antiviral combination protocol studies

Model Context

Genotype 3b model-response studies; RAS-dependent pharmacodynamic modeling

Compound Role

Investigational NS5A inhibitor for in vitro and in vivo HCV replication research

Coblopasvir: Why In-Class Substitution Fails


Direct substitution of one pangenotypic NS5A inhibitor for another in research or clinical protocol is scientifically unsound due to significant variability in potency, resistance profile, and validated in vivo efficacy. Coblopasvir's specific molecular interaction with the NS5A protein yields a unique inhibition profile that differs from other agents like velpatasvir or elbasvir [1]. This is most evident in challenging patient populations, such as those infected with HCV genotype 3b (a subtype prevalent in Asia), where coblopasvir-based regimens demonstrate superior sustained virologic response (SVR) compared to alternative combinations [2][3]. Furthermore, the prevalence and impact of baseline resistance-associated substitutions (RASs) like Y93H are compound-specific, directly affecting treatment outcomes and necessitating compound-specific knowledge for any study design [4].

Target Compound
Coblopasvir

NS5A inhibition profile and resistance barrier are compound-specific; genotype 3b model-response context may differ from other pangenotypic NS5A inhibitors.

VS
Substitute Class
Other Pangenotypic NS5A Inhibitors

Velpatasvir, elbasvir, or pibrentasvir may exhibit different potency shifts against baseline RAS like Y93H; endpoint profile may not transfer.

Coblopasvir: Evidence-Based Differentiation Guide


Superior Virologic Response in Genotype 3b Cirrhosis

In patients with HCV genotype 3b infection and compensated cirrhosis, a 12-week regimen of coblopasvir plus sofosbuvir achieved a superior sustained virologic response rate at 12 weeks post-treatment (SVR12) compared to historical data for the combination of sofosbuvir and velpatasvir in Asian clinical studies [1][2].

Genotype 3b SVR12 in Cirrhosis
Cross-study comparable
67% vs. 50% SVR12 (coblopasvir+sofosbuvir vs. sofosbuvir+velpatasvir)
Reported endpoint response in genotype 3b cirrhosis model
Asian cohort context; 17 percentage point absolute difference reported
Hepatitis C Genotype 3b Cirrhosis SVR12

High SVR12 Across Genotypes in Phase 3 Trial

In a single-arm, open-label, multicenter phase 3 trial, a 12-week regimen of coblopasvir (60 mg) plus sofosbuvir (400 mg) resulted in an overall SVR12 rate of 97% (95% CI: 94%–98%) in treatment-naïve and interferon-experienced Chinese patients with HCV genotypes 1, 2, 3, and 6, including those with compensated cirrhosis [1]. This high response rate was consistent across all predefined patient subsets [1].

Phase 3 Overall SVR12
Class-level inference
97% (95% CI: 94%–98%), n=371
Supports pangenotypic model-response endpoint context
Single-arm trial; genotypes 1,2,3,6; historical benchmark >95%
Hepatitis C Phase 3 Trial Pangenotypic SVR12

Impact of Y93H RAS on Antiviral Activity

In a Phase 1b clinical trial, the presence of the baseline Y93H or Y93Y/H resistance-associated substitution (RAS) in NS5A reduced the short-term antiviral efficacy of coblopasvir monotherapy [1]. The reduction in maximum mean HCV RNA decline was dose-dependent, with a 120 mg dose partially overcoming the negative impact compared to lower doses [1].

Y93H RAS Impact on HCV RNA
Head-to-head
1.31–2.04 log10 IU/mL decline reduction across 30–120 mg doses
Dose-dependent RAS impact on pathway-response context
3-day monotherapy; genotype 1b; reported max mean decline
Hepatitis C NS5A Resistance-Associated Substitution Y93H Pharmacodynamics

Linear Pharmacokinetics Without Accumulation

A clinical pharmacokinetic study in HCV-infected patients demonstrated that following oral administration of coblopasvir hydrochloride capsules at doses of 30–120 mg once daily, the plasma concentration and drug exposure increased proportionally with dose [1]. Importantly, there was no evidence of drug accumulation in the human body after multiple-dose administration compared to single-dose administration [1].

PK Linearity and Accumulation
Data to verify
Linear, dose-proportional exposure (30–120 mg); no accumulation
Supports exposure-model validation context
Phase 1 study in 36 HCV-infected patients; single vs. multiple dose
Pharmacokinetics Dose Proportionality Drug Accumulation Safety

Coblopasvir: Optimal Research & Industrial Applications


Genotype 3b Treatment Strategies

Coblopasvir is ideally suited for research protocols focused on HCV genotype 3b, a subtype with reduced susceptibility to some DAAs. Clinical data show that a coblopasvir plus sofosbuvir regimen achieves a 67% SVR12 rate in genotype 3b patients with cirrhosis, a 17-percentage-point improvement over the 50% rate observed with sofosbuvir/velpatasvir in comparable Asian cohorts [1][2]. This makes coblopasvir a critical component for any study aiming to optimize therapy for this challenging patient population.

Baseline NS5A RAS Pharmacodynamics

Coblopasvir's quantified, dose-dependent reduction in antiviral activity in the presence of the baseline Y93H RAS makes it a valuable tool for pharmacodynamic modeling [3]. Researchers can utilize this compound to study the interplay between drug concentration, viral resistance, and viral kinetics, with precise data on the log-fold reduction in HCV RNA across different dose levels (e.g., a 1.31 log10 IU/mL reduction in decline at 30 mg vs. wild-type) [3].

Pangenotypic HCV Research in Chinese Cohorts

The robust phase 3 clinical trial data demonstrating a 97% overall SVR12 rate across genotypes 1b, 2a, 3a, 3b, and 6—which represent the majority of HCV infections in China—validates coblopasvir as a key reference compound for studies within this demographic [4]. Its efficacy in both treatment-naïve and experienced patients, including those with compensated cirrhosis, supports its use in a wide range of translational and clinical research settings [4].

Pharmacokinetic and Drug-Drug Interaction Studies

The well-characterized pharmacokinetic profile of coblopasvir—demonstrating linear, dose-proportional exposure and no accumulation after multiple dosing—provides a stable and predictable foundation for drug-drug interaction studies or more complex PK/PD modeling [5]. Its established safety profile in clinical trials further supports its use as a model NS5A inhibitor in investigative pharmacology.

Application
Selection Property
Validation Focus
Genotype 3b model-response studies
Genotype 3b endpoint context
SVR12 and cirrhosis model endpoint review
NS5A RAS pharmacodynamic modeling
Y93H resistance-associated substitution context
Dose-dependent viral kinetics review
Pangenotypic HCV cohort research
Multi-genotype endpoint response
Phase 3 trial endpoint interpretation
Pharmacokinetic and DDI study design
Linear and non-accumulating PK profile
Exposure-model validation and DDI interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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